Vildagliptin Impurity E

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

The meticulous study of impurities within active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. pharmaffiliates.comglobalpharmatek.com Impurity profiling involves the identification, quantification, and characterization of unwanted chemical substances that may be present in an API. simsonpharma.com These substances can originate from various sources, including raw materials, synthetic pathways, degradation of the API, or during storage. pharmaffiliates.comsimsonpharma.com Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products to ensure their quality, safety, and efficacy. pharmaffiliates.comajptr.com The presence of impurities, even in trace amounts, can potentially impact the stability of the drug product and may pose health risks to patients. simsonpharma.comajptr.com Therefore, a thorough understanding and control of the impurity profile are paramount for regulatory compliance and patient safety. pharmaffiliates.comglobalpharmatek.com

Overview of Vildagliptin (B1682220) as an Active Pharmaceutical Ingredient (API)

Vildagliptin is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. wikipedia.orgctxls.com It is used for the management of type 2 diabetes mellitus. wikipedia.orgdrugbank.com The primary mechanism of action of vildagliptin involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). ctxls.comdrugbank.com By preventing the degradation of these incretins, vildagliptin enhances their ability to stimulate insulin (B600854) secretion from pancreatic beta cells and suppress glucagon (B607659) release from alpha cells in a glucose-dependent manner. ctxls.comdrugbank.com This ultimately leads to improved glycemic control. wikipedia.org Vildagliptin is a white to off-white powder and is freely soluble in water. europa.eu It possesses a chiral center, and the active form is the S-isomer. europa.eu

Classification of Pharmaceutical Impurities in the Context of Vildagliptin Synthesis

Pharmaceutical impurities are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. ajptr.com

Organic Impurities: These can arise during the manufacturing process or storage of the API. They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. ajptr.com In the context of vildagliptin, these can include isomers, products of side reactions, or degradation products formed under various stress conditions. nih.govresearchgate.netscholasticahq.com

Inorganic Impurities: These are often derived from the manufacturing process and include reagents, ligands, inorganic salts, heavy metals, and other materials like filter aids. ajptr.com

Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification of the API that are not completely removed by processing. ajptr.com

Rationale for Dedicated Research on Vildagliptin Impurity E

During the synthesis and storage of vildagliptin, several process-related impurities and degradation products can be formed. One such impurity that has garnered specific research attention is Vildagliptin Impurity E. Research has shown that an unknown impurity, later identified as Impurity E, was detected in various laboratory batches of vildagliptin. nih.govresearchgate.net This impurity was found to be unstable in the diluent used for analysis (a mixture of water and acetonitrile) and would degrade into another stable impurity, designated as Impurity F. nih.govresearchgate.net The transient and reactive nature of Vildagliptin Impurity E necessitates dedicated research to understand its formation, and degradation pathway, and to develop appropriate control strategies to ensure the quality and safety of the vildagliptin drug substance.

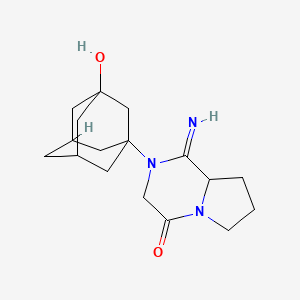

Vildagliptin Impurity E: Detailed Profile

Vildagliptin Impurity E is a process-related impurity of Vildagliptin. nih.govresearchgate.net

| Identifier | Value |

| IUPAC Name | 2-(3-hydroxy-1-adamantyl)-1-imino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one |

| CAS Number | 1789703-37-2 |

| Molecular Formula | C17H25N3O2 |

| Molecular Weight | 303.4 g/mol |

Data sourced from PubChem nih.gov

Synthesis and Formation

Research indicates that Vildagliptin Impurity E is a process-related impurity. nih.govresearchgate.net One study detailed a four-step synthesis of a major vildagliptin impurity starting from L-proline, which can be used as a reference marker for analytical purposes. asianpubs.org Another study proposed the structure of Vildagliptin Impurity E as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, which was identified in different laboratory batches of vildagliptin. nih.govresearchgate.net

Physicochemical Properties

The known physicochemical properties of Vildagliptin Impurity E are summarized in the table below.

| Property | Value |

| Appearance | Pale Yellow to Pale Beige Solid |

| Melting Point | 142-144°C |

| Boiling Point (Predicted) | 479.4±55.0 °C |

| Density (Predicted) | 1.61±0.1 g/cm3 |

| pKa (Predicted) | 15.21±0.40 |

Data sourced from BOC Sciences and ChemBK chembk.com

Analytical Characterization

The identification and characterization of Vildagliptin Impurity E have been accomplished using various advanced analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC/ESI-MSn (Liquid Chromatography/Electrospray Ionization-Mass Spectrometry) studies were instrumental in proposing the initial structure of Vildagliptin Impurity E. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC analysis was used to detect the presence of Vildagliptin Impurity E in different batches of vildagliptin, with levels observed in the range of 0.01-0.06%. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FT-IR) Spectroscopy: While Vildagliptin Impurity E itself is unstable, its stable degradation product, Impurity F, was isolated and its structure was definitively established using a combination of FT-IR, 1H NMR, 13C NMR, DEPT, and 2D NMR (HSQC, HMBC, and COSY) spectral data. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxy-1-adamantyl)-1-imino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c18-15-13-2-1-3-19(13)14(21)9-20(15)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,18,22H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYCWDSBZNHPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=N)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Formation of Vildagliptin Impurity E

Identification of Vildagliptin (B1682220) Impurity E as a Process-Related Impurity

Vildagliptin Impurity E has been identified as a significant process-related impurity during the manufacturing of Vildagliptin. Its presence is primarily linked to specific stages of the synthesis and purification process.

Analytical monitoring of Vildagliptin has led to the detection of an unknown impurity in various laboratory and production batches. researchgate.netnih.gov Using High-Performance Liquid Chromatography (HPLC) analysis, this substance, later identified as Impurity E, was observed at levels ranging from 0.01% to 0.06%. researchgate.netnih.gov The development of sensitive analytical techniques, such as UPLC-ESI/Q-TOF MS/MS, has been crucial for the effective determination and quantification of such impurities in the Vildagliptin drug substance. nih.gov

The chemical structure of Impurity E was elucidated through advanced analytical techniques. researchgate.netnih.gov Liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MSn) studies were instrumental in proposing its structure as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile. researchgate.netnih.gov This identification has been a critical step in understanding its formation and behavior.

Mechanistic Investigations into the Formation Pathways of Vildagliptin Impurity E

The formation of Vildagliptin Impurity E is understood to be a consequence of specific chemical reactions occurring during the synthesis of Vildagliptin. It is generated during the reaction of key intermediates under certain process conditions. The imino bond in the structure of Impurity E suggests its formation involves a condensation reaction.

Influence of Synthetic Process Parameters on Impurity E Generation

The generation of Vildagliptin Impurity E is notably influenced by the specific parameters of the synthetic process. Research has indicated that the use of certain solvents during the purification of crude Vildagliptin can lead to the formation of this impurity. researchgate.net Specifically, the use of ethyl methyl ketone as a solvent has been linked to the detection of Impurity E. researchgate.net This highlights the critical role of solvent selection and process optimization in controlling the levels of this impurity in the final drug product.

Relationship between Vildagliptin Impurity E and Other Related Substances, including Impurity F

A significant characteristic of Vildagliptin Impurity E is its instability. researchgate.netnih.gov Studies have shown that Impurity E is unstable in commonly used diluents, such as a mixture of water and acetonitrile (B52724) (H₂O:CH₃CN). researchgate.netnih.gov This instability leads to its degradation into another, more stable impurity, which has been identified as Impurity F. researchgate.netnih.gov

The structure of Impurity F was established as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione using a combination of spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, DEPT, 2D NMR (HSQC, HMBC, and COSY), and mass spectral data. researchgate.netnih.gov This transformation from the unstable Impurity E to the stable Impurity F represents a critical degradation pathway that must be considered during the analytical testing and stability studies of Vildagliptin. researchgate.netnih.gov The isolation of Impurity F for structural elucidation was achieved from an enriched reaction crude sample using semi-preparative liquid chromatography. researchgate.netnih.gov

Isolation and Purification Methodologies for Vildagliptin Impurity E

Strategies for Enriching Vildagliptin (B1682220) Impurity E from Crude Vildagliptin Samples

Vildagliptin Impurity E is typically present in very low concentrations, identified in the range of 0.01% to 0.06% in various laboratory batches of Vildagliptin. researchgate.netnih.gov Such low levels necessitate an enrichment strategy to obtain a sufficient quantity of the impurity for isolation and subsequent characterization.

One primary strategy involves utilizing an enriched reaction crude sample from the synthesis process as the starting material for isolation. researchgate.net Research has indicated that the stable degradation product of Impurity E was successfully isolated from such an enriched crude sample. researchgate.netnih.gov

Another effective, more general technique for enriching degradation impurities is through controlled stress studies, such as thermal degradation. In one study focused on a different vildagliptin impurity, the active pharmaceutical ingredient (API) was subjected to elevated temperatures to intentionally increase the concentration of the impurity. nih.gov This method allows for the generation of a sample with a higher percentage of the target impurity, facilitating its subsequent purification. The conditions for thermal enrichment can be precisely controlled, as demonstrated in the table below. nih.gov

| Temperature (°C) | Time (minutes) | Resulting Impurity Level (%) |

|---|---|---|

| 110 | 60 | 0.8 |

| 150 | 30 | 0.8 |

| 150 | 60 | 2.0 |

Preparative Chromatographic Techniques for Isolation

Preparative chromatography is the cornerstone for isolating and purifying impurities from complex mixtures. For Vildagliptin impurities, various techniques have been employed, including flash chromatography, semi-preparative liquid chromatography, and Supercritical Fluid Chromatography (SFC). nih.govresearchgate.net SFC is noted as a greener alternative to traditional preparative HPLC due to its reduced consumption of organic solvents. nih.govnih.gov

In the case of a novel inner salt impurity of Vildagliptin, a two-step purification process was used. nih.gov The initial purification was performed using flash chromatography. nih.gov The enriched fractions from this step were then pooled and subjected to a second, more refined purification using preparative SFC to yield the final isolated impurity with a purity of approximately 95%. nih.gov

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for isolating impurities on a milligram to gram scale. It was the chosen method for isolating the stable degradation product of Vildagliptin Impurity E. researchgate.net Due to the inherent instability of Impurity E, researchers focused on isolating its more stable derivative, Impurity F, from an enriched crude reaction sample using this technique. researchgate.netnih.gov

While the specific parameters for the semi-preparative LC used for Impurity F's degradation product are not detailed in the provided sources, other studies on Vildagliptin impurities highlight the typical components of such a system. For instance, the isolation of a different impurity was achieved using a preparative SFC system with the conditions outlined below. nih.gov

| Parameter | Specification |

|---|---|

| Instrumentation | Waters SFC 150 mgm with PDA detector |

| Column | Torus-2-PIC (100 x 19) mm, 5 µm |

| Mode | Isocratic |

| Mobile Phase A | CO₂ |

| Mobile Phase B | Acetonitrile (B52724) and Methanol (70:30 v/v) |

| Mobile Phase Ratio | 90:10 (A:B) v/v |

Challenges in the Isolation of Unstable Impurities, such as Vildagliptin Impurity E

A significant challenge in the study of Vildagliptin Impurity E is its chemical instability. researchgate.net Research has shown that the impurity is unstable in the commonly used HPLC diluent, which is a mixture of water and acetonitrile (H₂O:CH₃CN). researchgate.netnih.gov

This instability leads to the degradation of Impurity E into another, more stable compound. researchgate.net This degradation product was successfully isolated and its structure was identified as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione, also known as Impurity F. researchgate.netnih.gov The proposed structure of the unstable Vildagliptin Impurity E is (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile. researchgate.netnih.gov

The instability of Impurity E necessitates an indirect analytical approach. Its structure was initially proposed based on Liquid Chromatography/Electrospray Ionization Mass Spectrometry (LC/ESI-MSn) studies. researchgate.netnih.gov However, for definitive structural confirmation using techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR), the stable degradation product (Impurity F) had to be isolated first. researchgate.netnih.gov This behavior underscores the complexity of isolating and characterizing transient or unstable impurities in pharmaceutical development. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Vildagliptin Impurity E

Application of Hyphenated Mass Spectrometry for Structural Elucidation

Hyphenated mass spectrometry techniques, which couple the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry, have been pivotal in the initial identification and structural proposal of Vildagliptin (B1682220) Impurity E.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MSn) has been a primary tool for the initial characterization of Vildagliptin Impurity E. In various laboratory batches of Vildagliptin, a new, unknown impurity was detected in the range of 0.01-0.06%. nih.govresearchgate.net

Using LC/ESI-MSn analysis, this unknown impurity was studied to determine its mass and fragmentation behavior. The mass spectral data revealed a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 302.24. researchgate.net This information, combined with the knowledge of the synthetic pathway of Vildagliptin, led to the proposed structure of Impurity E as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile. nih.govresearchgate.net Further fragmentation studies (MSn) on the parent ion provide valuable information about the different structural components of the molecule, helping to corroborate the proposed structure.

Table 1: LC/ESI-MSn Data for Vildagliptin Impurity E

| Analytical Parameter | Observed Value | Inferred Information |

|---|---|---|

| Protonated Molecular Ion [M+H]⁺ | m/z 302.24 | Suggests a molecular weight of 301.23 for the impurity. |

| Proposed Molecular Formula | C₁₇H₂₅N₃O₂ | Consistent with the observed molecular weight. |

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is a powerful technique for the analysis of pharmaceutical impurities. nih.gov UHPLC offers higher resolution and faster analysis times compared to conventional HPLC. nih.gov The DAD provides ultraviolet (UV) spectral data across a range of wavelengths simultaneously, which is characteristic of a compound and can aid in its identification and purity assessment. nih.gov The MS detector provides mass information, confirming the identity of the eluted components.

In the context of Vildagliptin analysis, UHPLC-DAD-MS is employed to separate and identify degradation products and impurities. nih.gov For Impurity E, this technique would provide its retention time (t R), a crucial parameter for chromatographic identification, and its UV spectrum, which reveals the wavelengths of maximum absorbance (λmax). This data is essential for developing a quantitative analytical method and for distinguishing the impurity from Vildagliptin and other related substances. nih.govresearchgate.net

Table 2: Analytical Parameters Obtained from UHPLC-DAD-MS

| Parameter | Description | Significance |

|---|---|---|

| Retention Time (t R) | The time taken for the compound to elute from the UHPLC column. | A characteristic value used for qualitative identification under specific chromatographic conditions. |

| UV Spectrum (λmax) | The wavelength(s) at which the compound absorbs the maximum amount of UV light. | Helps in the initial identification of the chromophoric system within the molecule and is optimal for detection sensitivity. |

| Mass Spectrum ([M+H]⁺) | Provides the mass-to-charge ratio of the protonated molecule. | Confirms the molecular weight of the impurity, corroborating data from LC/ESI-MSn. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

While mass spectrometry is excellent for proposing a structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its definitive confirmation. NMR provides detailed information about the carbon-hydrogen framework of a molecule. However, the inherent instability of Vildagliptin Impurity E makes its isolation for direct NMR analysis difficult. nih.gov The literature extensively reports on the use of a full suite of NMR experiments to characterize its stable degradation product, Impurity F ((8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione). nih.govresearchgate.net The structural confirmation of Impurity F provides critical insights that indirectly support the proposed structure of its precursor, Impurity E.

One-dimensional NMR experiments are fundamental for structural elucidation.

¹H NMR (Proton NMR): Identifies the different types of protons in a molecule based on their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern), revealing neighboring proton environments.

¹³C NMR (Carbon-13 NMR): Detects the different types of carbon atoms in a molecule, providing information on the carbon skeleton.

DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, which is often difficult to determine from a standard ¹³C NMR spectrum alone.

These techniques were applied to the stable degradation product, Impurity F, to piece together its molecular structure. nih.gov

Table 3: Role of 1D-NMR Techniques in Structural Elucidation

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Number of unique proton environments, proton count, and proton-proton connectivity. |

| ¹³C NMR | Number of unique carbon environments and types of carbon atoms (alkane, alkene, carbonyl, etc.). |

| DEPT | Differentiates between CH₃, CH₂, CH, and quaternary carbons. |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It helps establish proton-proton connectivity through bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different fragments of the molecule and for identifying quaternary carbons.

The application of these 2D NMR techniques was essential in confirming the cyclic structure of Impurity F, the stable degradation product of Impurity E. nih.govresearchgate.net

Table 4: Role of 2D-NMR Techniques in Structural Elucidation

| NMR Experiment | Information Provided |

|---|---|

| COSY | Connectivity between neighboring protons (¹H-¹H correlations). |

| HSQC | Direct one-bond connectivity between protons and carbons (¹H-¹³C correlations). |

| HMBC | Long-range (2-3 bond) connectivity between protons and carbons (¹H-¹³C correlations), key for establishing the molecular skeleton. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), which corresponds to the vibration of specific bonds within the group.

For Vildagliptin Impurity E, with the proposed structure of (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, IR spectroscopy would be expected to show characteristic absorption bands for its key functional groups. As with NMR, the practical application of IR has been documented for the characterization of the stable degradation product, Impurity F. nih.gov However, based on the proposed structure of Impurity E, a theoretical IR spectrum would exhibit specific peaks.

Table 5: Expected IR Absorption Bands for Vildagliptin Impurity E Functional Groups

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Nitrile | C≡N stretch | 2220-2260 |

| Amide | C=O stretch | 1630-1690 |

| Imin | C=N stretch | 1640-1690 |

| Alkane | C-H stretch | 2850-3000 |

Comprehensive Impurity Profiling using Multi-Technique Approaches

The definitive identification and structural elucidation of pharmaceutical impurities, such as Vildagliptin Impurity E, necessitate a comprehensive analytical strategy. A multi-technique approach, integrating advanced chromatographic separation with powerful spectroscopic characterization, is essential for unambiguously determining the structure of impurities, even when present at trace levels. nih.govresearchgate.net This integrated methodology ensures the safety, efficacy, and quality of the final drug product by providing a complete profile of potential process-related impurities and degradation products. nih.govresearchgate.net

Research has shown that Vildagliptin Impurity E, identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, can be an unstable compound. researchgate.netnih.gov Its characterization is often coupled with the analysis of its more stable degradant, Impurity F. researchgate.netnih.gov The application of hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is fundamental in the initial detection and molecular weight determination of such impurities. researchgate.net

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for separating Vildagliptin from its related substances, including Impurity E. researchgate.netresearchgate.net These methods provide the necessary resolution to isolate the impurity from the active pharmaceutical ingredient (API) and other related compounds. researchgate.net The use of mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), coupled with liquid chromatography (LC/ESI-MSn), allows for the initial structural proposition of unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.netnih.gov

Studies have identified an unknown impurity in various batches of Vildagliptin, typically in the range of 0.01-0.06%, which was subsequently proposed to be Impurity E through LC/ESI-MSn analysis. researchgate.netnih.gov The instability of Impurity E in common diluents like water and acetonitrile (B52724) mixtures has been noted, as it tends to degrade into a more stable compound, Impurity F. researchgate.netnih.gov

| Parameter | Technique | Observed Value/Result | Reference |

|---|---|---|---|

| Molecular Formula | - | C17H25N3O2 | |

| Molecular Weight | - | 303.4 g/mol | |

| Detection Level | HPLC | 0.01-0.06% in Vildagliptin batches | researchgate.netnih.gov |

| Initial Identification | LC/ESI-MSn | Structure proposed as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile | researchgate.netnih.gov |

| Stability in Diluent (H2O:CH3CN) | HPLC | Unstable, degrades to Impurity F | researchgate.netnih.gov |

Spectroscopic Structural Elucidation

While LC-MS provides crucial preliminary data, the complete and unambiguous structural confirmation of an impurity relies on a suite of spectroscopic techniques. researchgate.net After isolation, often using methods like semi-preparative liquid chromatography, the impurity is subjected to detailed analysis. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise molecular structure. A combination of one-dimensional (¹H, ¹³C, and DEPT) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) is employed to establish the connectivity of atoms within the molecule. nih.gov Fourier-Transform Infrared Spectroscopy (FT-IR) provides information about the functional groups present in the molecule. nih.gov High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. nih.govresearchgate.net

Although Impurity E is often unstable, its degradation product, Impurity F ((8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione), has been successfully isolated and its structure fully established using this comprehensive spectroscopic approach, which in turn helps to confirm the initial structure of Impurity E. researchgate.netnih.gov

| Spectroscopic Technique | Purpose in Impurity Profiling | Reference |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurement to confirm the elemental composition. | nih.govresearchgate.net |

| ¹H NMR, ¹³C NMR, DEPT | Identifies the types and number of proton and carbon environments in the molecule. | nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons, between protons and carbons, and long-range carbon-proton correlations to build the molecular skeleton. | nih.gov |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies key functional groups present in the impurity's structure. | nih.gov |

By combining these advanced chromatographic and spectroscopic techniques, a complete and scientifically sound characterization of Vildagliptin Impurity E and its related compounds is achieved, ensuring the quality and safety of the Vildagliptin drug substance. researchgate.netnih.gov

Analytical Method Development and Validation for Vildagliptin Impurity E

High-Performance Liquid Chromatography (HPLC) Method Development

The primary analytical technique for the determination of Vildagliptin (B1682220) Impurity E is High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC). researchgate.net The development of a suitable HPLC method is essential for separating Impurity E from the active pharmaceutical ingredient (API), Vildagliptin, and other related substances.

The objective of method development is to achieve optimal separation and resolution between Vildagliptin, Impurity E, and other potential impurities. eurekaselect.com This is accomplished by systematically optimizing various chromatographic parameters.

Stationary Phase (Column): Chromatographic separation is commonly achieved on C18 or Octadecyl silane (ODS) columns. eurekaselect.comjournaljpri.com Specific examples include Hypersil ODS (250 x 4.6 mm, 5 µm) and ODS-4 C18 (250 x 4.6 mm, 3 µm) columns. eurekaselect.comjournaljpri.com

Mobile Phase: A gradient or isocratic elution using a combination of an aqueous buffer and an organic solvent is typical. The aqueous phase often consists of buffers like perchloric acid, potassium dihydrogen phosphate, or ammonium dihydrogen orthophosphate, with the pH adjusted to a specific value, such as 4.0. nih.govijpsr.com The organic phase is usually comprised of acetonitrile (B52724) and/or methanol. eurekaselect.comjournaljpri.comnih.gov The ratio of these phases is optimized to ensure effective separation.

Flow Rate: The flow rate of the mobile phase is generally maintained between 0.8 mL/min and 1.5 mL/min to ensure efficient separation within a reasonable analysis time. ijpsr.comejcmpr.comresearchgate.net

Column Temperature: The column temperature is controlled, often set between 35°C and 50°C, to ensure reproducibility of the retention times and peak shapes. journaljpri.comijpsr.com

| Parameter | Typical Conditions | Source(s) |

| Column | ODS C18, Hypersil C8 (e.g., 250 mm x 4.6 mm, 5 µm) | eurekaselect.comjournaljpri.comijpsr.com |

| Mobile Phase A | Aqueous Buffer (e.g., Phosphate, Perchloric acid) | eurekaselect.comnih.govijpsr.com |

| Mobile Phase B | Acetonitrile, Methanol | eurekaselect.comjournaljpri.comnih.gov |

| Flow Rate | 0.8 - 1.5 mL/min | ijpsr.comejcmpr.comresearchgate.net |

| Column Temperature | 35°C - 50°C | journaljpri.comijpsr.com |

Following separation on the HPLC column, the detection of Vildagliptin Impurity E is typically performed using an ultraviolet (UV) or a Photodiode Array (PDA) detector. journaljpri.comamazonaws.com The PDA detector offers the advantage of acquiring spectral data across a range of wavelengths simultaneously. The detection wavelength is selected based on the UV absorbance profile of the impurity to achieve maximum sensitivity. A common wavelength used for the analysis of Vildagliptin and its related impurities is 210 nm. eurekaselect.comjournaljpri.comijpsr.combenthamdirect.comajpamc.com

| Detection Parameter | Setting | Source(s) |

| Detector Type | UV, Photodiode Array (PDA) | journaljpri.comamazonaws.com |

| Detection Wavelength | 210 nm | eurekaselect.comjournaljpri.comijpsr.combenthamdirect.comajpamc.com |

Method Validation According to International Conference on Harmonisation (ICH) Guidelines

Once developed, the analytical method must be validated in accordance with ICH guidelines to demonstrate its suitability for its intended purpose. journaljpri.comajpamc.com The validation process for a method intended to quantify impurities like Vildagliptin Impurity E involves assessing specificity, linearity, range, accuracy, and precision. journaljpri.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or placebo components. ijpsr.com Validation studies confirm that there is no interference from the diluent or placebo at the retention time of Vildagliptin Impurity E. ijpsr.com The method must demonstrate good resolution between the Impurity E peak and the peaks of Vildagliptin and other known related substances. eurekaselect.com

Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical method. The method should be linear over a specified range, which for impurities typically spans from the Limit of Quantification (LOQ) to 150% of the impurity specification limit. eurekaselect.comijpsr.combenthamdirect.com The linearity is evaluated by analyzing a series of solutions with known concentrations of the impurity. The relationship between concentration and peak area is assessed using linear regression analysis, and a high correlation coefficient (r²) is required to demonstrate linearity. ijpsr.com

| Validation Parameter | Typical Result | Source(s) |

| Range | LOQ to 150% of specification limit | eurekaselect.comijpsr.combenthamdirect.com |

| Correlation Coefficient (r²) | ≥ 0.998 | ijpsr.comdntb.gov.ua |

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the impurity is spiked into a sample matrix at different concentration levels (e.g., LOQ, 50%, 100%, and 150%). ijpsr.com The percentage of the impurity recovered is then calculated.

Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) for a series of measurements.

| Validation Parameter | Concentration Level | Typical Acceptance Criteria / Result | Source(s) |

| Accuracy (% Recovery) | LOQ | 90.5% | ijpsr.com |

| 50% | 94.5% | ijpsr.com | |

| 100% | 99.6% | ijpsr.com | |

| 150% | 98.3% | ijpsr.com | |

| Precision (% RSD) | Intra-day & Inter-day | < 2% | ijpcbs.com |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in the validation of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For impurities like Vildagliptin Impurity E, highly sensitive methods are required to detect and quantify their presence at trace levels.

The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. amazonaws.comscholasticahq.com For LOD, an S/N ratio of 3:1 is generally considered acceptable, while for LOQ, a ratio of 10:1 is the standard. amazonaws.com Analytical methods developed for Vildagliptin impurities have demonstrated excellent sensitivity, capable of detecting impurities at parts-per-million (ppm) levels. researchgate.net

Research has established methods that are linear, accurate, and precise from the LOQ level up to 150% of the impurity specification limit. benthamdirect.com The development of sensitive LC-MS/MS methods has allowed for even lower detection and quantification limits for related impurities. For instance, a method for the N-nitroso-vildagliptin impurity achieved an LOD of 0.44 ppm and an LOQ of 1.46 ppm. researchgate.net While specific values for Vildagliptin Impurity E are not always detailed separately, the data from related impurities illustrate the sensitivity of the analytical procedures employed.

Table 1: Representative LOD and LOQ Values for Vildagliptin Impurities

| Impurity | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

|---|---|---|---|

| 2-amino pyridine | HPLC-MS | 0.09 ppm | 0.3 ppm |

| N,N-dimethylaniline | HPLC-MS | - | - |

| 4-dimethylaminopyridine | HPLC-MS | - | - |

This table presents examples of LOD and LOQ values achieved for various impurities related to Vildagliptin, demonstrating the high sensitivity of the analytical methods used.

Robustness and Solution Stability

Robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ajpamc.com For the analysis of Vildagliptin and its impurities, robustness is typically evaluated by varying parameters such as the flow rate of the mobile phase, the pH of the buffer, column temperature, and the composition of the mobile phase. ajpamc.comijpsr.com Studies consistently show that validated methods for Vildagliptin impurities are robust, with no significant impact on chromatographic patterns or system suitability criteria observed during these variations. ijpsr.comnih.govnih.gov

Table 2: Parameters Commonly Evaluated in Robustness Testing

| Parameter | Typical Variation |

|---|---|

| Flow Rate | ± 0.1 mL/min |

| Mobile Phase pH | ± 0.2 units |

| Column Temperature | ± 5 °C |

| Wavelength | ± 1 nm |

Solution Stability is another crucial parameter, assessing the stability of the analyte in a given solvent over a specified period. Vildagliptin Impurity E, identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, has been found to be unstable in commonly used diluents like a water and acetonitrile mixture. This instability leads to its degradation into another, more stable impurity, designated as Impurity F ((8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione). Understanding the solution stability of Impurity E is vital for accurate quantification, as it dictates the conditions and timeframe within which samples must be prepared and analyzed to prevent erroneous results due to degradation. Forced degradation studies on Vildagliptin itself show significant degradation under oxidative and alkaline stress conditions, further highlighting the importance of assessing the stability of each individual impurity. benthamdirect.comnih.govmdpi.com

Advanced Chromatographic Techniques for Impurity Determination, including Ultra-Performance Liquid Chromatography (UPLC) Applications

The accurate determination of pharmaceutical impurities necessitates the use of advanced, high-resolution chromatographic techniques. Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra High-Performance Liquid Chromatography (UHPLC), has emerged as a superior alternative to conventional High-Performance Liquid Chromatography (HPLC) for impurity profiling. researchgate.netnih.gov

The primary advantage of UPLC lies in its use of columns with smaller particle sizes (typically sub-2 µm), which leads to significantly enhanced separation efficiency, increased resolution, and shorter analysis times. nih.govdntb.gov.ua These features are particularly beneficial for resolving complex mixtures of impurities that may be present in Vildagliptin drug substances and products. nih.gov

The power of UPLC is further amplified when coupled with mass spectrometry (MS). nih.gov Techniques such as UPLC-ESI/Q-TOF MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization/Quadrupole Time-of-Flight Tandem Mass Spectrometry) provide not only quantitative data but also structural information, which is invaluable for the identification of unknown impurities. researchgate.netnih.gov UHPLC-DAD-MS has been successfully used to detect and propose the structures of new degradation products of Vildagliptin. nih.govmdpi.com The enhanced sensitivity and selectivity of UPLC-MS methods are crucial for controlling potentially genotoxic impurities, which have very low permissible limits. nih.gov The application of these advanced techniques ensures the quality, safety, and effectiveness of Vildagliptin by enabling precise and reliable determination of impurities like Impurity E. researchgate.netnih.gov

Process Control Strategies for Vildagliptin Impurity E

Optimization of Vildagliptin (B1682220) Synthesis to Minimize Impurity E Formation

The formation of Vildagliptin Impurity E is intrinsically linked to the synthesis process of Vildagliptin itself. As a process-related impurity, its generation can be significantly minimized through the meticulous optimization of reaction conditions. Research indicates that the solvent and temperature play a significant role in the formation of impurities during the synthesis of Vildagliptin and its intermediates. asianpubs.org

The key reaction step where Impurity E is likely to form is the condensation of a chloroacetylated pyrrolidine (B122466) intermediate with 3-amino-1-adamantanol. The control of this reaction's parameters is crucial. For instance, a patent on an improved process for Vildagliptin preparation suggests that the lot-wise addition of the chloroacetylated intermediate at a controlled temperature range of approximately 40°C to 80°C can help in controlling the formation of another impurity, designated as Impurity D, which indicates the sensitivity of the reaction to addition rates and temperature. google.com While not directly mentioning Impurity E, this highlights the importance of controlled reaction kinetics in minimizing side-product formation.

Furthermore, the choice of base and solvent system can influence the reaction pathways and the propensity for impurity generation. Mild reaction conditions are generally preferred to avoid unwanted side reactions. patsnap.com The synthesis of Vildagliptin and its related compounds often involves multiple steps where careful selection of reagents and purification of intermediates are essential to prevent the carry-over of impurities that might contribute to the formation of Impurity E in the final steps.

A study on the synthesis of a main impurity of Vildagliptin (though not specified as Impurity E) highlights the impact of the solvent and temperature on the process, suggesting that careful optimization of these parameters can improve yield and purity. asianpubs.org This principle is directly applicable to controlling the formation of Impurity E.

In-process Control and Monitoring of Impurity E Levels

Effective control of Impurity E necessitates robust in-process monitoring to track its formation and ensure that its levels remain within acceptable limits throughout the manufacturing process. High-Performance Liquid Chromatography (HPLC) stands out as the primary analytical technique for this purpose. researchgate.netbenthamdirect.com

Developed and validated stability-indicating HPLC methods are crucial for the quantification of Vildagliptin and its known and unknown impurities. benthamdirect.comresearchgate.net These methods are designed to separate the main compound from its impurities, allowing for accurate measurement of each component. For in-process control, rapid and reliable HPLC methods are employed to analyze samples taken at various stages of the production.

Table 1: Illustrative HPLC Parameters for In-process Monitoring of Vildagliptin Impurities

| Parameter | Specification |

| Column | Hypersil ODS (250 x 4.6) mm, 5 µm |

| Mobile Phase | Mixture of Perchloric acid Buffer, methanol, acetonitrile (B52724), and Triethylamine |

| Flow Rate | 1.0 mL/minute |

| Detection Wavelength | 210 nm |

| Analysis Time | Optimized for rapid in-process checks |

This table is for illustrative purposes and specific parameters may vary based on the validated method.

The implementation of Process Analytical Technology (PAT) tools can further enhance the in-process control of Impurity E. mdpi.com Techniques such as online or at-line HPLC can provide real-time or near-real-time data on the impurity levels, enabling immediate adjustments to the process parameters if deviations are observed. digitellinc.com This proactive approach to quality control is superior to traditional end-product testing as it builds quality into the manufacturing process. mdpi.com

The goal of in-process monitoring is to ensure that the level of Impurity E is consistently maintained below the specification limit, which is often in the range of 0.01-0.06% in different laboratory batches of Vildagliptin. researchgate.netnih.gov

Purification Enhancements for Impurity E Reduction

Even with an optimized synthesis and stringent in-process controls, trace amounts of Impurity E may still be present in the crude Vildagliptin. Therefore, effective purification methods are essential to reduce its concentration to acceptable levels in the final API.

Crystallization is a powerful technique for purifying crystalline solids like Vildagliptin. The choice of solvent is a critical factor in the efficiency of impurity removal. A patent for the purification of Vildagliptin crude product describes the use of recrystallization from tetrahydrofuran (B95107) to effectively reduce the level of a "disubstitution product" impurity to below 0.1%. google.com While this patent does not explicitly name Impurity E, the principle of using a specific solvent system to selectively crystallize the desired compound while leaving impurities in the mother liquor is a key strategy for purification.

It has been noted that Impurity E was detected during the purification of crude Vildagliptin using ethyl methyl ketone as a solvent. researchgate.net This finding underscores the importance of solvent selection not only for crystallization but also for preventing the formation or enrichment of certain impurities during the purification process itself.

In cases where standard crystallization is not sufficient, other techniques such as preparative chromatography can be employed. Research has shown that a stable degradation product of Impurity E, known as Impurity F, was isolated from an enriched reaction crude sample using semi-preparative liquid chromatography. researchgate.netnih.gov This indicates that chromatographic methods can be effective in separating these closely related compounds.

Ultimately, a combination of optimized synthesis, vigilant in-process monitoring, and enhanced purification techniques forms a comprehensive process control strategy to ensure the final Vildagliptin API is of high purity and free from unacceptable levels of Impurity E.

Regulatory and Quality Assurance Perspectives on Vildagliptin Impurity E

International Conference on Harmonisation (ICH) Guidelines for Impurities (Q3A, Q3B)

The International Conference on Harmonisation (ICH) has established comprehensive guidelines to ensure the quality of pharmaceutical products. The primary guidelines governing impurities in new drug substances and new drug products are ICH Q3A(R2) and ICH Q3B(R2), respectively. These documents provide a framework for the identification, reporting, and qualification of impurities. slideshare.netich.org

ICH Q3A(R2) applies to new drug substances produced by chemical synthesis and addresses the chemistry and safety aspects of impurities. slideshare.net It classifies impurities into organic impurities, inorganic impurities, and residual solvents. Vildagliptin (B1682220) Impurity E falls under the category of organic impurities, which can arise from the manufacturing process, including starting materials, by-products, intermediates, and degradation products. mdpi.com

ICH Q3B(R2) provides guidance on impurities in new drug products. europa.eu It focuses on degradation products that may form during the manufacturing of the drug product or during storage. While impurities from the drug substance are generally controlled at the API stage, their potential to carry over or contribute to degradation in the final product is also a key consideration.

The core principle of these guidelines is to set thresholds for reporting, identifying, and qualifying impurities. These thresholds are based on the maximum daily dose of the drug and are designed to ensure that any impurity present at a level that could pose a safety risk is appropriately evaluated.

Impurity Reporting and Qualification Thresholds

The reporting and qualification of impurities are guided by the thresholds outlined in the ICH guidelines. These thresholds are crucial for maintaining the quality and safety of pharmaceutical products. fda.gov

Reporting Threshold: This is the level above which an impurity must be reported in the drug substance specification. For a drug like vildagliptin with a maximum daily dose of 100 mg, the reporting threshold for an impurity is generally 0.05%. researchgate.net

Identification Threshold: This is the level above which the structure of an impurity must be determined. For a drug with a 100 mg daily dose, this threshold is typically 0.10%.

Qualification Threshold: This is the level above which an impurity must be justified from a safety perspective. For vildagliptin, with a daily dose of 100 mg, the qualification threshold for its impurities is 0.5%. researchgate.net Qualification involves acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level. fda.gov This can be achieved through various means, including toxicological studies or by demonstrating that the impurity is a significant metabolite in animal or human studies.

Research has identified Vildagliptin Impurity E in different laboratory batches of vildagliptin at levels ranging from 0.01% to 0.06%. researchgate.net These observed levels are above the typical reporting threshold of 0.05%, necessitating its inclusion in the impurity profile of the drug substance.

| Threshold Type | General ICH Guideline Threshold (for daily dose of 100 mg) | Reported Levels of Vildagliptin Impurity E |

|---|---|---|

| Reporting Threshold | 0.05% | 0.01% - 0.06% |

| Identification Threshold | 0.10% | |

| Qualification Threshold | 0.5% |

Role of Impurity E in Vildagliptin Drug Substance Quality Control

The control of Vildagliptin Impurity E is an integral part of the quality control strategy for the vildagliptin drug substance. daicelpharmastandards.com The presence of impurities can impact the stability, pharmacological activity, and toxicity of the final drug product. daicelpharmastandards.com Therefore, stringent control measures are implemented throughout the manufacturing process to ensure the purity of vildagliptin. daicelpharmastandards.com

Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are employed to detect and quantify Vildagliptin Impurity E and other related substances. veeprho.com These methods are essential for routine quality control, enabling the monitoring of impurity levels in each batch of the drug substance. synzeal.com The development and validation of these analytical methods are themselves subject to regulatory guidelines to ensure their accuracy, precision, and reliability. nih.govresearchgate.net

The specification for the vildagliptin drug substance will include a specific acceptance criterion for Vildagliptin Impurity E, which will be at or below the qualified level. This ensures that every batch of vildagliptin released for the manufacturing of the final drug product meets the required quality standards. The use of qualified Vildagliptin Impurity E reference standards is crucial for the accurate quantification of this impurity in routine analysis. synthinkchemicals.com

Future Directions in Impurity E Research and Control

The field of pharmaceutical analysis is continually evolving, with a drive towards developing more sensitive and efficient methods for impurity profiling. Future research on Vildagliptin Impurity E is likely to focus on several key areas.

One direction is the further optimization of analytical methods to allow for even lower levels of detection and quantification. This will provide a more detailed understanding of the impurity profile of vildagliptin and enable tighter control over the manufacturing process.

Another area of focus will be on understanding the formation and degradation pathways of Vildagliptin Impurity E. A deeper knowledge of how this impurity is formed can lead to the development of improved synthetic routes and manufacturing process controls that minimize its generation. Forced degradation studies, which involve subjecting the drug substance to stress conditions such as heat, light, and humidity, are valuable tools in this regard, as they can help to identify potential degradation products and elucidate their formation mechanisms.

Furthermore, there is an ongoing effort to explore and implement more environmentally friendly and sustainable manufacturing processes. Research into "green chemistry" approaches for the synthesis of vildagliptin could lead to processes that not only reduce the environmental impact but also result in a purer product with lower levels of impurities, including Impurity E.

Finally, continuous monitoring of the impurity profiles of commercially available vildagliptin products will remain a key activity for regulatory agencies and manufacturers to ensure the ongoing safety and quality of this important medication.

Q & A

Q. What synthetic pathways are commonly employed to generate Vildagliptin impurities, and how are their structural identities rigorously confirmed?

- Methodological Answer : Impurities such as Vildagliptin Impurity A, B, and C are synthesized via controlled reactions starting from the parent drug. For example:

- Impurity A : Generated via ring-closure reactions of Vildagliptin under specific thermal conditions .

- Impurity B : Produced by hydrolytic cleavage of Impurity A, involving acidic or alkaline hydrolysis to yield amide derivatives .

Structural confirmation relies on LC-MS for molecular weight determination and 1H/13C-NMR for detailed bond connectivity and stereochemical analysis. Purity (>97%) is validated using HPLC with UV detection .

Q. Which analytical techniques are recommended for assessing the purity of Vildagliptin impurities, and what purity thresholds are considered acceptable for research-grade standards?

- Methodological Answer :

- Primary Techniques : Reverse-phase HPLC with gradient elution (e.g., C18 columns, acetonitrile/water mobile phase) is standard for quantifying impurities .

- Advanced Techniques : For trace-level analysis, LC-MS/MS or GC-MS/MS is employed, particularly for genotoxic impurities requiring sensitivity <1 ppm .

- Acceptable Thresholds : Research-grade impurities require ≥97% purity (HPLC-UV), while clinical standards may demand ≥99% with orthogonal validation (e.g., NMR, HRMS) .

Advanced Research Questions

Q. How can pharmacokinetic modeling and literature meta-analyses establish safe exposure thresholds for Vildagliptin impurities in formulations?

- Methodological Answer :

- Human Equivalent Dose (HED) : Calculated using HED = NOAEL / Km_human, where Km_human (6.2) adjusts for interspecies differences .

- Maximum Tolerated Concentration (MTC) : Derived from in vivo toxicity data using the Weidolf method, correlating impurity levels with clinical safety margins .

- Case Study : Impurity B (amide impurity) was deemed non-mutagenic at <0.15% daily exposure, validated via pooled clinical trial data (n=10,000+ patients) .

Q. What advanced methodologies resolve structural ambiguities in Vildagliptin impurities when traditional spectroscopic data are inconclusive?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Resolves exact mass discrepancies (e.g., distinguishing isobaric isomers) .

- 2D-NMR Techniques : COSY and HSQC elucidate complex spin systems in adamantane-containing impurities (e.g., Impurity 35) .

- Synchrotron XRD : Used for crystalline impurities to confirm stereochemistry when NMR data are ambiguous .

Q. How do variations in reaction conditions during impurity synthesis influence the formation of isomeric byproducts?

- Methodological Answer :

- Temperature Control : Elevated temperatures (>80°C) during ring-closure reactions favor Impurity A but risk epimerization at chiral centers .

- pH Sensitivity : Hydrolysis of Impurity A to B requires pH 9–10; deviations yield side products (e.g., ester derivatives) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote dimerization in Impurity C synthesis .

Data Contradictions and Resolution

- Purity Discrepancies : While reports >97% purity via HPLC, highlights the need for LC-MS/MS validation to detect trace isomers. Resolution involves cross-validating results with orthogonal methods .

- Metabolic Impact : suggests non-mutagenicity for Impurity B, while emphasizes clinical vigilance for impurities in long-term studies. Mitigation requires batch-specific impurity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.